2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
Overview
Description
“2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride” is a chemical compound with the molecular formula C16H27ClN2O2 . It has a molecular weight of 314.8 g/mol . This compound is also known by other names, including N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C16H26N2O2.ClH/c1-10-8-13 (16 (3,4)5)15 (20)11 (2)12 (10)9-14 (19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3, (H,18,19);1H . The canonical SMILES string is CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C©©C.Cl . These strings provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 314.8 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Neuroprotective Antioxidant Development
A study by Kenche et al. (2013) explored the development of a neuroprotective antioxidant using a mix-and-match drug design approach. They modified paracetamol by attaching a radical scavenger moiety to create a bifunctional bioactive molecule. This compound, 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol (TRS1), demonstrated comparable radical scavenging ability to established antioxidants like Trolox, suggesting potential therapeutic strategies for neurodegenerative conditions (Kenche et al., 2013).
Spectroscopic Characterization of Analogs
Davis et al. (2007) conducted spectroscopic characterization of a series of secondary amide analogs of a fungal natural product, 3‐chloro‐4‐hydroxyphenylacetamide. These analogs were synthesized and characterized using various spectroscopic methods, including NMR, UV, IR, and MS data. One of the compounds exhibited moderate cytotoxicity against human melanoma and prostate cell lines (Davis et al., 2007).
Applications in Urinary Analysis
Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for the quantitative determination of tert-butyldimethylsilyl derivatives of various metabolites in urine. This method is significant for diagnosing and monitoring patients with functional tumors characterized by increased urinary excretion of metabolites originating from tyrosine and tryptophan metabolism (Muskiet et al., 1981).
Synthesis and Microbial Study of Salbutamol's Derivatives
Fenjan et al. (2011) reported the synthesis and characterization of new medical derivatives of salbutamol. They studied the antibacterial activity of these compounds in vitro against various bacteria and fungi. Potent antibacterial activity was noted for specific compounds, indicating potential for medical applications (Fenjan et al., 2011).
Application in Biomedical Materials
Novac et al. (2013) prepared N-(2-aminoethyl)-2-acetamidyl gellan gum, a material that was structurally confirmed and characterized for potential use in biomedical applications. Their in vitro tests showed a lack of cytotoxicity, indicating the material's suitability for biomedical uses (Novac et al., 2013).
Therapeutic Applications in Overactive Detrusor
Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides and examined their inhibitory activity on detrusor contraction. This study is relevant for the development of agents for the treatment of overactive detrusor, with some compounds showing promising results (Take et al., 1992).
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRHYCZRQHLUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.